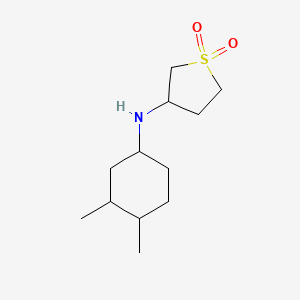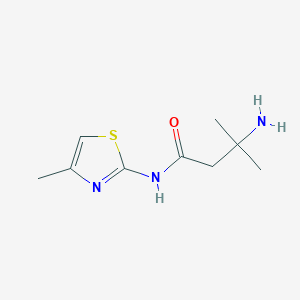
N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine, also known as DMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMT is a member of the tryptamine family of compounds and is structurally similar to serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine is not fully understood, but it is believed to act primarily as a partial agonist of the 5-HT2A receptor, a subtype of serotonin receptor that is involved in regulating mood, perception, and cognition. N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine may also interact with other neurotransmitter systems, including the dopamine and norepinephrine systems, and may have effects on the immune system and other physiological processes.
Biochemical and Physiological Effects
N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine has been shown to have a number of unique biochemical and physiological effects on the body, including inducing changes in heart rate, blood pressure, and body temperature, as well as altering levels of certain neurotransmitters and hormones. N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine has also been shown to have powerful effects on the brain, including inducing changes in brain activity and connectivity, and altering the structure and function of certain brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine has a number of advantages and limitations for use in laboratory experiments. One advantage is its ability to induce intense hallucinations and altered states of consciousness, which may be useful for studying the neural basis of perception and cognition. However, N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine is also highly potent and may have unpredictable effects, which can make it difficult to control and standardize in laboratory settings. Additionally, the legal and ethical considerations surrounding the use of N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine in research can be a limiting factor.
Orientations Futures
There are a number of potential future directions for research on N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine, including further investigation of its mechanism of action, its effects on brain function and connectivity, and its potential therapeutic applications in treating a range of mental health conditions. Other potential areas of research include exploring the social and cultural factors that influence the use of N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine, and developing new methods for synthesizing and administering the compound.
Méthodes De Synthèse
N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine can be synthesized using a number of different methods, including the reduction of indole-3-acetaldehyde with sodium borohydride, the condensation of indole-3-acetaldehyde with dimethylamine, and the oxidation of N,N-dimethyltryptamine with lead tetraacetate. The most commonly used method for synthesizing N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine involves the condensation of indole-3-acetaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine has been the subject of extensive scientific research due to its potential applications in a wide range of fields, including neuroscience, pharmacology, and psychology. N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine has been shown to have a number of unique effects on the brain and body, including inducing intense hallucinations, altering mood and perception, and producing a sense of spiritual or mystical experience.
Propriétés
IUPAC Name |
N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-9-3-4-11(7-10(9)2)13-12-5-6-16(14,15)8-12/h9-13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKPVAVNBBJVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylcyclohexyl)-1,1-dioxothiolan-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)
![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)

![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)

![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)



![(E)-3-[4-(cyclopent-3-ene-1-carbonylamino)phenyl]prop-2-enoic acid](/img/structure/B7595311.png)
![2-[3-(Cyclopent-3-ene-1-carbonylamino)phenoxy]acetic acid](/img/structure/B7595323.png)